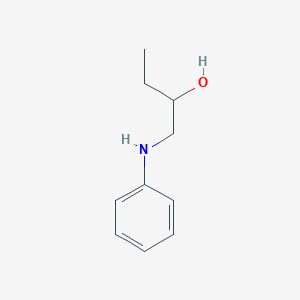

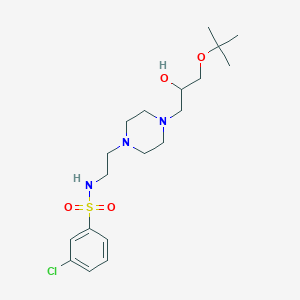

![molecular formula C22H21ClN4O2 B2504515 N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea CAS No. 866017-63-2](/img/structure/B2504515.png)

N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea" is a synthetic molecule that appears to be related to a class of compounds with various biological activities. While the exact compound is not described in the provided papers, similar compounds have been synthesized and studied for their biological effects, such as cytokinin activity, insecticidal and fungicidal activities, and inhibition of enzymes like lipase and α-glucosidase . These compounds often contain a urea moiety and are substituted with different aromatic and heteroaromatic rings.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from simple precursors and building up the complexity through various reactions such as condensation, cyclization, and aminomethylation . For example, the synthesis of a related compound involved the use of acetohydrazide as a starting material, which was then transformed into various heterocyclic compounds . Another example is the synthesis of a compound with a thienopyrimidin moiety, which required a sequence of condensation, chlorination, and further condensation reactions . These methods highlight the versatility of synthetic strategies in creating complex molecules with potential biological activities.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using crystallographic techniques. For instance, the crystal structure of a related compound with a methoxybenzyl group was elucidated, revealing a monoclinic space group and specific geometric parameters such as bond lengths and angles . Density functional theory (DFT) calculations are often used to compare and validate the experimental data, providing insights into the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their functional groups and molecular structure. For example, the presence of a urea moiety can facilitate interactions with biological targets, while the aromatic and heteroaromatic substituents can participate in various chemical reactions, such as electrophilic substitution or coordination with metal ions . The reactivity can also be tailored by modifying the substituents, which can lead to changes in biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like methoxy and chloro groups can affect these properties by altering the polarity and steric hindrance of the molecule . Additionally, the biological activities of these compounds, such as cytokinin activity, insecticidal and fungicidal activities, and enzyme inhibition, are directly related to their chemical properties . The crystallographic data provide valuable information on the density and molecular packing, which can influence the compound's behavior in a biological context .

Wissenschaftliche Forschungsanwendungen

Urease Inhibitors and Medical Applications

N-(3-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea may have relevance in the context of urease inhibitors, substances that inhibit the enzyme urease. Urease is involved in the hydrolysis of urea and is linked to serious infections caused by certain bacteria in the gastric and urinary tracts. The study and development of various groups of urease inhibitors are a result of the need to treat these infections. Urease inhibitors, including urea derivatives, are an active area of study in medicinal chemistry and can modulate drug-target interactions, impacting the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules. This makes urease and its inhibitors a significant topic in pharmaceutical research (Kosikowska & Berlicki, 2011), (Jagtap et al., 2017).

Environmental and Agricultural Relevance

The compound may also be relevant in environmental and agricultural contexts, particularly concerning urea metabolism and regulation. Urea is commonly used as a commercial fertilizer, but its usage leads to environmental issues such as greenhouse gas emissions. Technologies like urease inhibitors can reduce these emissions and environmental pollution, highlighting the importance of understanding compounds that can act as urease inhibitors (Ray et al., 2020), (Jin et al., 2018).

Chemical and Molecular Engineering

The compound's relevance extends to chemical and molecular engineering, particularly in the synthesis and self-assembly of supramolecular capsules derived from calixpyrrole components. Such compounds are used in various applications due to their ease of synthesis and unique structural and functional properties. The research focuses on the use of calix[4]pyrrole derivatives in the assembly of molecular capsules and their potential applications in binding electron-poor guests (Ballester, 2011).

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-3-[3-cyano-1-[(4-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2/c1-14-15(2)27(13-16-7-9-19(29-3)10-8-16)21(20(14)12-24)26-22(28)25-18-6-4-5-17(23)11-18/h4-11H,13H2,1-3H3,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCSLESUINQAAOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)NC(=O)NC2=CC(=CC=C2)Cl)CC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

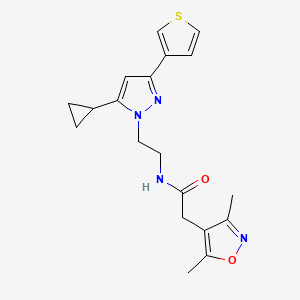

![4-(2-Methylpropyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2504434.png)

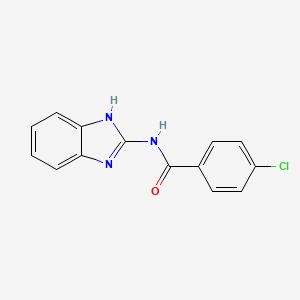

![4-chloro-N-[(1S)-1-cyanoethyl]-3-fluorobenzamide](/img/structure/B2504436.png)

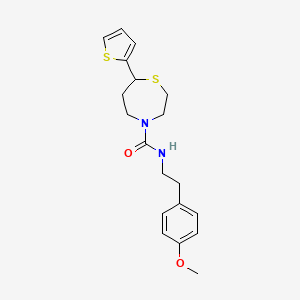

![6-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2504443.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride](/img/structure/B2504445.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2504448.png)

![3-[4-amino-3-[(4-methylphenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2504450.png)